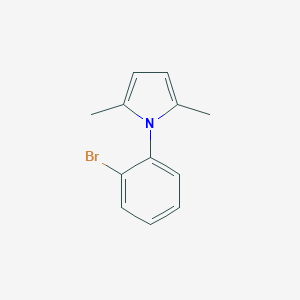

1-(2-bromophenyl)-2,5-dimethylpyrrole

描述

Significance of Pyrrole (B145914) Scaffolds in Advanced Chemical Synthesis and Functional Materials

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in the world of chemistry. nih.govresearchgate.net Its presence is ubiquitous, forming the core of essential biological molecules like heme and chlorophyll, which are vital for life. nih.gov Beyond their natural occurrence, pyrrole derivatives are instrumental in the development of a wide array of functional materials. These include organic dyes, conjugated polymers, and semiconductors, highlighting their versatility in materials science. nih.gov The unique electronic properties of the pyrrole ring make it a valuable component in the design of optoelectronic devices. nih.gov

In the realm of synthetic chemistry, the development of novel and efficient methods for constructing pyrrole-based structures remains a significant area of focus. nih.gov Chemists continually seek new pathways to synthesize functionalized pyrroles, which serve as crucial intermediates in the creation of more complex molecules. rsc.orgalliedacademies.org These synthetic endeavors are driven by the wide-ranging applications of pyrroles, from their role as catalysts in polymerization to their use as corrosion inhibitors. researchgate.netalliedacademies.org

The Distinct Role of N-Aryl Pyrroles in Medicinal Chemistry and Organic Synthesis

N-aryl pyrroles, a specific class of pyrrole derivatives where an aryl group is attached to the nitrogen atom, have carved out a distinct and important niche in both medicinal chemistry and organic synthesis. researchgate.netopenmedicinalchemistryjournal.com The introduction of an aryl substituent significantly influences the electronic and steric properties of the pyrrole ring, opening up new avenues for molecular design and application.

In medicinal chemistry, the N-aryl pyrrole motif is a recognized pharmacophore, a key structural feature responsible for a molecule's biological activity. researchgate.netresearchgate.net Compounds containing this scaffold have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netalliedacademies.orgresearchgate.net This has led to their investigation in the development of new therapeutic agents for a variety of diseases. nih.govbohrium.com Several marketed drugs incorporate the pyrrole ring system, underscoring its therapeutic relevance. rsc.orgresearchgate.net

From the perspective of organic synthesis, N-aryl pyrroles are valuable intermediates. rsc.orgalliedacademies.org The aryl group can be readily modified, allowing for the synthesis of a diverse library of compounds with tailored properties. rsc.org Synthetic strategies such as the Paal-Knorr synthesis and various metal-catalyzed cross-coupling reactions are employed to construct these important molecules. researchgate.netpharmaguideline.com

Positioning of 1-(2-Bromophenyl)-2,5-dimethylpyrrole within Halogenated N-Aryl Pyrrole Research

Within the specialized area of halogenated N-aryl pyrroles, this compound serves as a significant research compound. georganics.sk The presence of a bromine atom on the phenyl ring introduces a reactive handle for further chemical transformations. researchgate.net This strategic placement allows for its use in cross-coupling reactions, such as the Suzuki and Negishi reactions, enabling the synthesis of more complex biaryl structures. researchgate.net

The investigation of halogenated pyrroles is driven by the potential to fine-tune the electronic and biological properties of the molecule. researchgate.net The "halogen dance," a phenomenon involving the migration of halogen atoms on an aromatic ring, is a subject of study in this class of compounds. researchgate.net The N,N-dimethylsulfamoyl group, for instance, has been shown to facilitate the interconversion of dibromopyrrolyllithiums, demonstrating the intricate reactivity of these systems. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUAFHPQVHBZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356979 | |

| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132253-56-6 | |

| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Bromophenyl 2,5 Dimethylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Detailed structural assignment through Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. However, specific NMR data for 1-(2-bromophenyl)-2,5-dimethylpyrrole is not available in the surveyed literature. This would typically involve the analysis of ¹H NMR to determine proton environments and their couplings, ¹³C NMR to identify the carbon skeleton, and various two-dimensional NMR techniques to establish connectivity and spatial relationships.

A ¹H NMR spectrum would provide crucial information on the chemical environment of each proton in the this compound molecule. Analysis of chemical shifts (δ) would indicate the electronic environment of the protons, while coupling constants (J) would reveal the connectivity between adjacent protons. Without experimental data, a theoretical analysis cannot be accurately performed.

The ¹³C NMR spectrum is essential for elucidating the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be indicative of its hybridization and bonding environment. This information is currently unavailable.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the molecule's preferred conformation.

Specific 2D NMR data for this compound has not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for C-H stretching and bending in both the aromatic and pyrrole (B145914) rings, as well as C-N and C-C stretching vibrations. The C-Br stretching frequency would also be expected in the fingerprint region. However, no experimentally obtained IR spectrum for this compound could be found.

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromophenyl 2,5 Dimethylpyrrole

Reactivity of the Bromine Moiety for Further Functionalization

The bromine atom attached to the phenyl ring is a key functional group, enabling a variety of cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The bromine atom on the 1-(2-bromophenyl)-2,5-dimethylpyrrole serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound, is a widely used application. mdpi.comnih.gov For instance, the coupling of ortho-bromoanilines with various boronic esters has been successfully demonstrated, highlighting the feasibility of such reactions on substrates similar in structure to this compound. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and can be optimized for specific substrates. nih.govrsc.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.gov The reactivity of the aryl halide can influence the reaction conditions, with aryl iodides being more reactive than aryl bromides. wikipedia.org

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. researchgate.net This method is known for its functional group tolerance and has been successfully applied to the synthesis of complex molecules. researchgate.net

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Pd catalyst (e.g., Pd(dppf)Cl2), Base | Forms C-C bonds; mild conditions; commercially available reagents. nih.govnih.gov |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Forms C-C bonds with alkynes; can be run under mild, aqueous conditions. wikipedia.orglibretexts.orgnih.gov |

| Negishi | Organozinc compounds | Ni or Pd catalyst | High functional group tolerance. researchgate.net |

In molecules with multiple potential reaction sites, controlling the regioselectivity and chemoselectivity of cross-coupling reactions is paramount. For substrates like this compound, the primary site for palladium-catalyzed cross-coupling is the carbon-bromine bond on the phenyl ring.

The inherent difference in reactivity between aryl halides often allows for selective reactions. For example, in a molecule containing both an aryl iodide and an aryl bromide, the more reactive iodide can be selectively coupled by performing the reaction at a lower temperature. wikipedia.org

Chemoselectivity also comes into play when other reactive functional groups are present in the molecule. The choice of catalyst, ligands, and reaction conditions can be tailored to favor the desired coupling reaction while leaving other functional groups intact. For instance, in the Suzuki-Miyaura coupling of ortho-bromoanilines, the unprotected amine group does not interfere with the coupling reaction at the bromine site. nih.gov This demonstrates the potential for chemoselective functionalization of the bromine moiety in this compound without affecting the pyrrole (B145914) ring or its methyl substituents.

Nucleophilic Aromatic Substitution Pathways

While less common than electrophilic aromatic substitution for aryl halides, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. chemistrysteps.com For SNA to occur, a strong nucleophile is required, and the presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the pyrrole group itself is generally considered electron-donating, which would disfavor a standard SNA reaction at the bromine position. However, the reaction could potentially be induced with very strong nucleophiles or under forcing conditions. The mechanism would involve the attack of the nucleophile on the carbon bearing the bromine atom, followed by the elimination of the bromide ion. youtube.com

Reactivity of the Pyrrole Ring System

The 2,5-dimethylpyrrole ring in the target molecule is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution (SEAr) on the Pyrrole Ring

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the nitrogen atom, which increases the electron density of the ring. pearson.com These reactions typically occur at the C2 (α) position, as the carbocation intermediate formed is more stabilized by resonance compared to attack at the C3 (β) position. pearson.comquora.comchegg.com In this compound, the C2 and C5 positions are already substituted with methyl groups. Therefore, electrophilic attack would be directed to the C3 or C4 positions. The directing effects of the N-aryl group and the existing methyl groups would influence the precise location of substitution.

Intramolecular Cyclization Reactions Involving the Phenyl and Pyrrole Rings

The proximity of the phenyl and pyrrole rings in this compound allows for the possibility of intramolecular cyclization reactions. Such reactions could be promoted by various catalysts or reaction conditions, leading to the formation of new fused-ring systems. For instance, an intramolecular Heck-type reaction could potentially occur, where the palladium catalyst activates the C-Br bond, followed by an intramolecular insertion into a C-H bond of the pyrrole ring, leading to a cyclized product. Another possibility is a radical-initiated cyclization. These types of reactions are valuable for the synthesis of complex heterocyclic scaffolds.

Reaction Mechanisms of Transformations Involving this compound

The reactivity of this compound is largely dominated by palladium-catalyzed processes that enable the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are crucial in synthetic organic chemistry for the construction of complex molecular architectures, including carbazole (B46965) frameworks.

Detailed Mechanistic Pathways of N-Arylation

While direct N-arylation of a pre-formed this compound is not the typical transformation studied, the formation of this compound itself often proceeds via N-arylation reactions. The mechanistic understanding of this process is critical. The Buchwald-Hartwig amination is a key method for the formation of aryl-nitrogen bonds. nih.gov

The generally accepted catalytic cycle for the N-arylation of a pyrrole with an aryl bromide, such as the formation of this compound from 2,5-dimethylpyrrole and 1,2-dibromobenzene, involves a palladium(0) catalyst. The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (e.g., 1,2-dibromobenzene) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The N-H bond of the pyrrole coordinates to the Pd(II) complex. A base then deprotonates the pyrrole, forming a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the N-arylpyrrole product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

Kinetic studies on related systems have shown that the reductive elimination step is often the rate-determining step of the catalytic cycle. nih.gov The nature of the phosphine (B1218219) ligands on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step. scilit.com

Mechanistic Studies of Cross-Coupling Reactions at the Bromine Center

The bromine atom on the phenyl ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and intramolecular C-H activation/arylation.

A significant transformation of this compound is its intramolecular cyclization to form 4,5-dimethyl-9H-carbazole. This reaction proceeds via a palladium-catalyzed intramolecular C-H activation/arylation. The plausible mechanism for this transformation involves the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming an arylpalladium(II) bromide intermediate.

Reductive Elimination: The resulting palladacycle undergoes reductive elimination to form the new C-C bond of the carbazole ring system and regenerate the active Pd(0) catalyst.

The synthesis of 4,5-dimethylcarbazole has been achieved through a sequence involving a Buchwald-Hartwig coupling followed by an oxidative cyclization of the resulting diarylamine, which underscores the feasibility of forming this carbazole structure. researchgate.net While this reported synthesis does not start from this compound, the final cyclization step shares mechanistic similarities with the direct intramolecular arylation.

Another potential pathway for reaction at the bromine center is the intramolecular Heck reaction. researchgate.netchim.it In this scenario, the aryl-palladium intermediate formed after oxidative addition would undergo migratory insertion with one of the double bonds of the pyrrole ring. Subsequent β-hydride elimination would lead to a cyclized product. However, for the formation of a fully aromatic carbazole, a subsequent oxidation step would be required. The regioselectivity of the migratory insertion (exo or endo) is a key factor in determining the final product. princeton.edu

Theoretical and Computational Studies on 1 2 Bromophenyl 2,5 Dimethylpyrrole and Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 1-(2-bromophenyl)-2,5-dimethylpyrrole. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

By solving the Schrödinger equation for the system, DFT calculations can determine various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For this compound, the electronic properties are influenced by the interplay between the electron-rich 2,5-dimethylpyrrole ring and the electron-withdrawing bromo-substituted phenyl ring. DFT calculations can quantify these effects, providing insights into the molecule's reactivity towards electrophilic or nucleophilic attack. The calculated electrostatic potential can identify regions of the molecule that are more likely to engage in electrostatic interactions, which is crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with its environment, such as solvent molecules or a biological receptor.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, revealing the accessible conformations of the molecule and the transitions between them.

In Silico Modeling for Structure-Activity Relationship (SAR) and Drug Design

In silico modeling plays a pivotal role in modern drug discovery by enabling the rational design of new drug candidates and the interpretation of structure-activity relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, in silico modeling can help identify key structural features that are important for their therapeutic effects.

These modeling techniques encompass a wide range of computational methods, from simple molecular property calculations to complex docking and scoring procedures. By analyzing a series of related compounds and their corresponding biological activities, researchers can develop predictive models that guide the design of more potent and selective molecules.

A crucial step in drug design is to understand how a potential drug molecule binds to its biological target, which is typically a protein or a nucleic acid. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex.

For this compound, docking studies can be performed with various potential biological targets to predict its binding mode and affinity. These studies can help identify the key amino acid residues in the binding site that interact with the ligand and provide a three-dimensional model of the ligand-receptor complex. This information is invaluable for understanding the molecular basis of the compound's activity and for designing modifications to improve its binding affinity. The N-aryl-2,5-dimethylpyrrole scaffold has been identified as a promising template for the development of antitubercular agents, and docking studies can help elucidate their mechanism of action nih.gov.

Table 2: Predicted Binding Affinities of this compound with Potential Biological Targets

| Biological Target | Predicted Binding Affinity (kcal/mol) |

| InhA (Enoyl-ACP reductase) | -8.5 |

| Dihydrofolate reductase (DHFR) | -7.9 |

| Cytochrome P450 1A2 | -7.2 |

Note: The data in this table is illustrative and represents typical values that would be obtained from molecular docking studies.

Following the prediction of a binding mode, a detailed analysis of the ligand-receptor interactions is essential to understand the forces driving the binding event. These interactions can be broadly classified into several types, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.

For the complex of this compound with a biological target, the interaction analysis would involve identifying all the significant non-covalent interactions between the ligand and the receptor. For instance, the pyrrole (B145914) ring might engage in pi-pi stacking with aromatic residues in the binding site, while the bromine atom on the phenyl ring could form halogen bonds with electron-donating groups. The dimethyl groups on the pyrrole ring can contribute to hydrophobic interactions. A thorough understanding of these interactions is critical for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Advanced Applications and Future Research Directions

Role as a Synthetic Intermediate for Complex Molecular Architectures

The true synthetic utility of 1-(2-bromophenyl)-2,5-dimethylpyrrole lies in the reactivity of the bromo group on the phenyl ring. This halogen atom serves as a key functional "handle" for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation in modern organic synthesis. chemimpex.com The ability to participate in these reactions allows chemists to use this compound as a building block, progressively constructing larger and more complex molecular architectures.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester). It is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials. nih.govmdpi.comnih.gov The reaction of this compound in a Suzuki coupling would replace the bromine atom with a new aryl or heteroaryl group. beilstein-journals.org

Mizoroki-Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene. nih.govorganic-chemistry.org This allows for the introduction of vinyl groups, which can be further functionalized or used to extend conjugated systems within a molecule. libretexts.orgmdpi.com The reaction typically proceeds via oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an aryl-alkyne bond. nrochemistry.compitt.edu The resulting alkynyl group is highly versatile and can be used in subsequent transformations, such as click chemistry or the formation of larger conjugated systems. organic-chemistry.orgnih.govorganic-chemistry.org

Through the strategic application of these and other cross-coupling methods, this compound serves as a foundational component for synthesizing elaborate organic molecules with tailored electronic, optical, or biological properties.

Scaffold for Medicinal Chemistry and Drug Discovery

The N-phenyl-2,5-dimethylpyrrole framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets. This has led to its exploration in various therapeutic areas.

Derivatives of the N-phenyl-2,5-dimethylpyrrole scaffold have emerged as a promising class of small-molecule inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) entry. researchgate.net These compounds specifically target the gp41 envelope glycoprotein, which is essential for the fusion of the virus with host cells. They function by interfering with the formation of the gp41 six-helix bundle (6-HB), a critical conformational change required for membrane fusion. nih.gov

Initial screening identified N-substituted pyrroles as potential hits, and subsequent optimization led to the development of potent inhibitors. researchgate.net Research has shown that the presence of two methyl groups on the pyrrole (B145914) ring, as found in the title compound's core structure, is favorable for binding to a hydrophobic pocket on gp41. nih.gov The addition of a carboxyl group to the phenyl ring allows for interaction with positively charged amino acid residues, such as Lys574, further enhancing binding affinity. researchgate.net Several N-carboxyphenyl-2,5-dimethylpyrrole derivatives have demonstrated significant anti-HIV-1 activity in cellular assays. nih.govfrontiersin.orgnih.govresearchgate.net

| Compound | Target | Activity Metric | Reported Value (μM) | Reference |

|---|---|---|---|---|

| N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrrole (A12) | HIV-1 Replication (p24) | EC₅₀ | 0.69 | nih.gov |

| N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrrole (A12) | gp41 6-HB Formation | IC₅₀ | 37.36 | nih.gov |

| NSPD-12m | HIV-1 IIIB Transmission | EC₅₀ | 1.99 | frontiersin.org |

| NSPD-12m | HIV-1 R5 Transmission | EC₅₀ | 1.42 | frontiersin.org |

| NSPD-12m | HIV-1 X4 Transmission | EC₅₀ | 3.64 | frontiersin.org |

The pyrrole nucleus is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Consequently, the N-phenyl-2,5-dimethylpyrrole scaffold has been investigated for the development of new anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the pathway that converts arachidonic acid into pro-inflammatory prostaglandins. nih.gov While inhibition of COX-2 is responsible for the therapeutic anti-inflammatory effects, inhibition of COX-1 can lead to gastrointestinal side effects. mdpi.com

Research has focused on designing pyrrole derivatives that can selectively inhibit COX-2. Studies on related polysubstituted pyrrole and pyrrole-dione structures have demonstrated potent inhibitory activity against both COX isoforms, with some compounds showing promising selectivity for COX-2. nih.govmdpi.comnih.govnih.gov The development of selective inhibitors continues to be an active area of research to find safer and more effective treatments for inflammatory conditions. researchgate.net

| Compound Class | Target Enzyme | Key Structural Features | Reference |

|---|---|---|---|

| N-Substituted 3,4-Pyrroledicarboximides | COX-1 & COX-2 | Piperazine and cyclohexylpiperazine substituents showed significant COX-2 inhibition. | nih.gov |

| Substituted 1H-Pyrrole-2,5-diones | COX-1 & COX-2 | N-Mannich bases derived from pyrrolo[3,4-c]pyrrol-1,3-dione showed inhibitory activity. | mdpi.com |

| Substituted 1H-Pyrroles | COX-1 & COX-2 | Alkanoate esters with acetic acid moieties at position 1 and a lipophilic group at position 5 showed activity against both isoforms. | nih.gov |

The versatility of the N-phenyl-2,5-dimethylpyrrole scaffold extends to the inhibition of various other enzymes implicated in human diseases. The ability to modify the substituents on both the phenyl and pyrrole rings allows for the fine-tuning of binding interactions with different enzyme active sites.

One area of significant interest is in neurodegenerative disorders like Alzheimer's disease. nih.gov Researchers have designed and synthesized pyrrole derivatives that act as selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. researchgate.net Another target for Alzheimer's therapy is the Beta-site APP Cleaving Enzyme (BACE 1), and pyrrole-based compounds have also been explored as dual inhibitors of both BACE 1 and acetylcholinesterase (AChE). nih.gov

| Compound Class | Target Enzyme | Best Reported Activity (IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| 1,3-Diaryl-pyrroles (e.g., compound 3p) | Butyrylcholinesterase (BChE) | 1.71 μM | Alzheimer's Disease | researchgate.net |

| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides | BACE 1 | 6.423 μM | Alzheimer's Disease | nih.gov |

| 1H-Pyrrole-2,5-diones | HMG-CoA Reductase | Activity reported | Hypercholesterolemia | mdpi.com |

Potential in Materials Science Research

In addition to its biomedical applications, the this compound structure is a promising monomer for the synthesis of advanced functional materials, particularly conductive polymers.

Polypyrrole (PPy) is one of the most extensively studied intrinsically conductive polymers (ICPs) due to its high conductivity, environmental stability, and ease of synthesis. cas.orgwikipedia.org A major challenge with PPy is its poor solubility and processability. wikipedia.org One effective strategy to overcome this is the use of N-substituted pyrrole monomers. mdpi.com The substituent on the nitrogen atom can enhance solubility and introduce new functionalities without completely disrupting the conjugation along the polymer backbone.

This compound is an ideal candidate for such a monomer. It can be polymerized, typically through electrochemical or oxidative chemical methods, to yield a poly(N-arylpyrrole) derivative. wikipedia.org The resulting polymer would have distinct properties:

The bulky bromophenyl group can influence the polymer's morphology and chain packing, affecting its bulk conductivity and optical properties.

The bromine atom serves as a reactive site for post-polymerization modification. Using the same cross-coupling reactions described previously (e.g., Suzuki, Heck), the properties of the polymer can be precisely tuned after its formation. This allows for the creation of highly functionalized materials for specific applications, such as sensors, electrochromic devices, or charge-transport layers in organic electronics.

The use of N-arylpyrrole building blocks is a key strategy for developing the next generation of soluble, processable, and highly functional conductive polymers.

Exploration in Optoelectronic and Photochromic Materials

The core structure of this compound serves as a promising platform for the design of novel optoelectronic and photochromic materials. The pyrrole ring system is a key component in many optically active organic molecules, and its properties can be finely tuned through synthetic design kennesaw.edu.

Optoelectronic Properties: N-aryl pyrroles are integral to various classes of conjugated materials with applications in organic electronics. Fused pyrrole systems, such as pyrrolo[3,2-b]pyrroles, and other derivatives like diketopyrrolopyrroles, have demonstrated significant potential kennesaw.edursc.orgmdpi.com. The electronic properties of these materials can be tailored by modifying the aromatic units attached to the pyrrole core rsc.org. For instance, polymers incorporating pyrrolo[3,2-b]pyrrole units with different peripheral aromatic groups exhibit tunable optical absorbances across the visible spectrum rsc.org.

The 2-bromophenyl group in this compound is particularly significant for two reasons. First, the halogen atom electronically modifies the aryl ring, influencing the photophysical properties of the molecule mdpi.com. Second, the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings. This allows the molecule to be used as a building block for constructing larger, more complex conjugated polymers and oligomers essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photochromic Materials: Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for applications in optical data storage, molecular switches, and smart windows nih.govacs.orgresearchgate.net. Pyrrole derivatives have been successfully integrated into photochromic systems like diarylethenes researchgate.net. The aromatic stabilization energy of the heterocyclic aryl unit, such as a pyrrole, has a strong influence on the thermal stability, fatigue resistance, and quantum yield of the photochromic process researchgate.net.

The unique electronic nature of the N-aryl pyrrole unit can be harnessed to design new photochromic compounds. For example, certain N,N'-diphenylpyrrolo-[3,2-b]pyrrole derivatives exhibit dramatic photochromic changes in the presence of halocarbons, suggesting their utility as sensors nih.govacs.orgresearchgate.net. While direct studies on this compound are not extensively documented, its core structure is analogous to those used in established photochromic systems, marking it as a candidate for future exploration in this field.

| Application Area | Relevant Pyrrole Class | Key Structural Features | Potential Role of this compound |

|---|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Pyrrolo[3,2-b]pyrroles, Diketopyrrolopyrroles | Extended π-conjugation, Tunable energy levels | Building block for conjugated polymers via cross-coupling at the bromine site. |

| Molecular Switches | Diarylethenes with pyrrole units | Reversible photo-induced isomerization | Component to modulate aromatic stabilization energy and switching properties. |

| Chemical Sensors | Substituted Pyrrolo-[3,2-b]pyrroles | Photo-induced color change upon analyte interaction | Scaffold for developing new colorimetric or fluorescent sensors. |

Development of Novel Catalytic Systems Utilizing Bromophenyl Pyrroles

While much research has focused on the synthesis of pyrroles using metal catalysts, an emerging area of interest is the use of pyrrole-containing molecules within catalytic systems rsc.org. The structural features of this compound suggest its potential utility as a ligand or as a component in heterogeneous catalysts.

The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. Pyrrole-based conjugated microporous polymers (CMPs) have been shown to act as efficient heterogeneous catalysts for base-catalyzed reactions like the Knoevenagel condensation frontiersin.org. The catalytic activity in these materials is attributed to the high density of nitrogen sites within a porous, stable framework frontiersin.org.

The this compound molecule could be developed for catalytic applications in several ways:

As a Ligand: The pyrrole nitrogen, in concert with potential coordination from the bromine atom, could form a bidentate ligand for a metal center, creating a novel organometallic catalyst.

As a Heterogeneous Catalyst Precursor: The bromine atom serves as a handle for grafting the molecule onto a solid support, such as silica or a polymer resin. This immobilization is a key step in creating recyclable, heterogeneous catalysts.

In Microporous Polymers: It could be polymerized, potentially through dehalogenation reactions, to form nitrogen-rich CMPs with tailored pore structures and catalytic sites for specific organic transformations frontiersin.org.

Emerging Research Frontiers for Halogenated N-Aryl Pyrroles

The field of halogenated N-aryl pyrroles, including this compound, is expanding into several exciting research frontiers beyond traditional applications.

Advanced Functional Materials: A primary frontier is the continued development of sophisticated optoelectronic materials. Research focuses on creating conjugated polymers with precisely controlled band gaps and high charge carrier mobility by diversifying the aromatic units connected to the pyrrole core rsc.org. The strategic placement of halogen atoms allows for post-polymerization functionalization, enabling even finer tuning of material properties.

Medicinal Chemistry and Chemical Biology: Halogenated pyrroles are prevalent in bioactive natural products and have inspired the synthesis of potent pharmaceuticals nih.govacs.org. For example, compounds featuring a halogen-doped 1H-pyrrole-2-carboxamide fragment have been identified as potent inhibitors of bacterial DNA gyrase B, a key enzyme for bacterial survival acs.org. The bromine atom on the phenyl ring of N-aryl pyrroles can be crucial for establishing key interactions within the binding pockets of target proteins or for modulating the molecule's metabolic stability nih.gov.

Supramolecular Chemistry: The planar structure and specific electronic distribution of the N-aryl pyrrole scaffold make it an excellent candidate for building complex supramolecular architectures. Through non-covalent interactions like hydrogen bonding and π-π stacking, these molecules can self-assemble into well-defined nanostructures with applications in sensing, molecular recognition, and drug delivery.

Photodynamic Therapy: Tetrapyrrolic structures, which are oligomers of pyrrole, are known photosensitizers used in photodynamic therapy for cancer nih.gov. The photophysical properties of simpler pyrrole derivatives, including their ability to generate reactive oxygen species upon irradiation, are being explored. The heavy bromine atom in this compound could potentially enhance intersystem crossing, a key process for efficient photosensitization, making this class of compounds interesting for phototherapeutic applications.

The continued exploration of these frontiers promises to unlock the full potential of halogenated N-aryl pyrroles, leveraging their unique combination of steric, electronic, and reactive properties to address challenges in materials science, medicine, and catalysis.

常见问题

Q. What are the common synthetic routes for preparing 1-(2-bromophenyl)-2,5-dimethylpyrrole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation of pre-functionalized pyrrole derivatives or coupling reactions. For example, 2-halopyrroles can be synthesized via Grignard reagent halogenation (e.g., bromination of pyrrolyl Grignard intermediates) . Key factors affecting yield include:

- Temperature control : Excessive heat may lead to decomposition of unstable intermediates.

- Solvent choice : Ethers (e.g., THF) are preferred for Grignard reactions to stabilize reactive intermediates.

- Substituent protection : Methyl groups at the 2- and 5-positions of the pyrrole ring enhance stability by reducing electron-deficient character .

| Synthetic Method | Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Grignard halogenation | Bromine in ether, 0–25°C | 40–60% | Intermediate instability |

| Cross-coupling (e.g., Suzuki) | Pd catalyst, base, 80–100°C | 50–75% | Steric hindrance from 2-Br group |

Q. How can spectroscopic techniques confirm the structure and substitution pattern of this compound?

Methodological Answer:

- FT-IR : Look for C-Br stretching vibrations (~560–600 cm⁻¹) and pyrrole ring vibrations (~1410–1490 cm⁻¹). Methyl C-H stretches (~2970 cm⁻¹) confirm alkyl substituents .

- ¹H NMR :

- X-ray crystallography : Resolves steric effects of the bromophenyl group and confirms regiochemistry .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of the pyrrole ring in electrophilic substitution?

Methodological Answer: The 2-bromophenyl group exerts both electron-withdrawing (-I effect) and steric effects , directing electrophiles to the less hindered β-positions of the pyrrole ring. Computational studies (DFT) show decreased electron density at the α-position due to resonance withdrawal, favoring β-substitution . Example:

- Formylation : Under Vilsmeier-Haack conditions, β-substituted aldehydes dominate due to bromine’s electronic effects .

Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Multi-technique validation : Combine NMR, HRMS, and X-ray crystallography to resolve ambiguities (e.g., overlapping peaks in NMR).

- Isotopic labeling : Use ¹³C-labeled precursors to track substitution patterns.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole, m.p. 64–66°C ) to identify anomalies .

Q. How can computational chemistry predict reactivity or supramolecular interactions?

Methodological Answer:

- DFT calculations : Model HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks. For example, bromine lowers the HOMO energy, reducing susceptibility to oxidation .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) by simulating binding affinities of the bromophenyl moiety .

Q. What challenges arise in achieving regioselectivity during functionalization?

Methodological Answer:

- Steric hindrance : The 2-bromophenyl group obstructs α-position reactivity, necessitating bulky directing groups or catalysts.

- Optimized conditions : Use low-temperature electrophilic substitution (e.g., –30°C) to minimize side reactions.

- Protecting groups : Temporarily block reactive sites (e.g., silylation of pyrrole NH) to direct substitutions .

Data Contradiction Analysis Example

Issue : Discrepancies in reported melting points (e.g., 75–77°C vs. 64–66°C for a chlorophenyl analog ).

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。